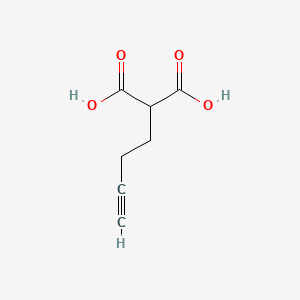
2-(But-3-ynyl)malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-ynyl)malonic acid, also known as 2-(3-butynyl)malonic acid, is an organic compound with the chemical formula C7H8O4. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a but-3-ynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-ynyl)malonic acid typically involves the alkylation of malonic ester with an appropriate alkyl halide, followed by hydrolysis and decarboxylation. The general steps are as follows:
Deprotonation: Malonic ester is deprotonated using a base such as sodium ethoxide to form an enolate.
Alkylation: The enolate undergoes an SN2 reaction with but-3-ynyl bromide to form the alkylated malonic ester.
Hydrolysis: The ester groups are hydrolyzed to carboxylic acids using aqueous acid.
Decarboxylation: Heating the resulting dicarboxylic acid leads to decarboxylation, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for scale. This includes the use of continuous flow reactors for the alkylation step and efficient separation techniques for purification .
Chemical Reactions Analysis
Types of Reactions: 2-(But-3-ynyl)malonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkyne position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or other electrophiles under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted malonic acids.
Scientific Research Applications
2-(But-3-ynyl)malonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-(But-3-ynyl)malonic acid involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This inhibition can affect metabolic pathways and cellular processes .
Comparison with Similar Compounds
Malonic Acid: The parent compound, used widely in organic synthesis.
Dimethyl Malonate: An ester derivative used in similar synthetic applications.
Diethyl Malonate: Another ester derivative with similar reactivity.
Uniqueness: 2-(But-3-ynyl)malonic acid is unique due to the presence of the but-3-ynyl group, which imparts distinct reactivity and potential for forming complex structures. This makes it valuable in specialized synthetic applications where other malonic acid derivatives may not be suitable .
Properties
Molecular Formula |
C7H8O4 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-but-3-ynylpropanedioic acid |
InChI |
InChI=1S/C7H8O4/c1-2-3-4-5(6(8)9)7(10)11/h1,5H,3-4H2,(H,8,9)(H,10,11) |
InChI Key |
UZQOKRDVZJETRF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronicacid](/img/structure/B15248949.png)
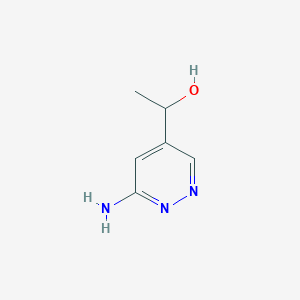
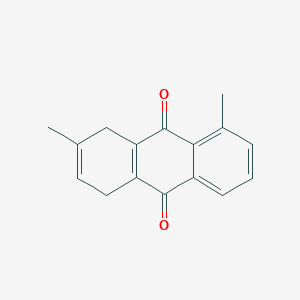
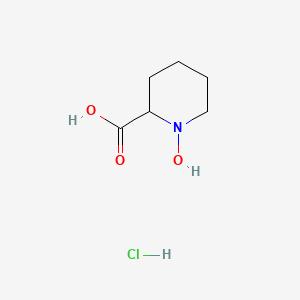
![1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B15248973.png)


![tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15248994.png)
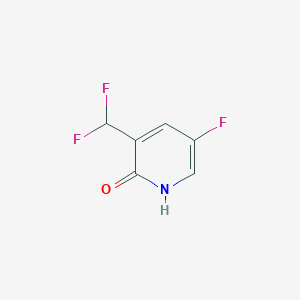
![7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B15249020.png)
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
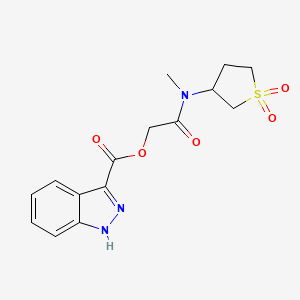
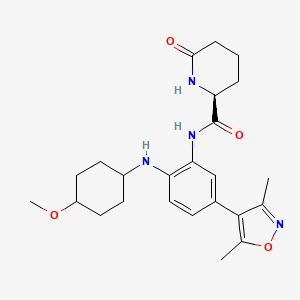
![5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15249032.png)
